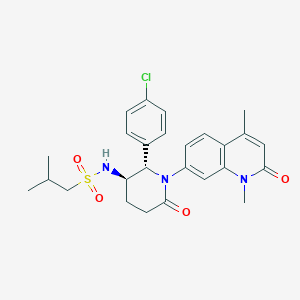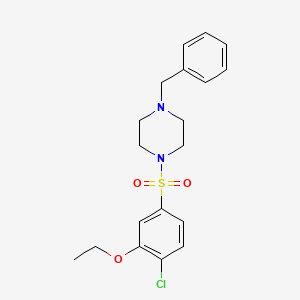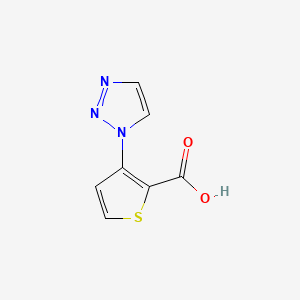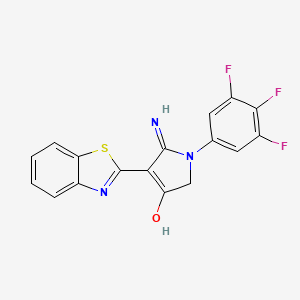
ent-LP 99
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“ent-LP 99” is a negative control for LP 99 . Its chemical name is N - [ (2 S ,3 R )-2- (4-Chlorophenyl)-1- (1,2-dihydro-1,4-dimethyl-2-oxo-7-quinolinyl)-6-oxo-3-piperidinyl]-2-methyl-1-propanesulfonamide .
Molecular Structure Analysis
The molecular formula of “this compound” is C26H30ClN3O4S . The exact mass is 515.1645553 g/mol and the molecular weight is 516.1 g/mol .Physical And Chemical Properties Analysis
“this compound” is soluble to 100 mM in DMSO and to 100 mM in ethanol . The compound should be stored at -20°C .Scientific Research Applications
Ent-LP 99 has a range of applications in scientific research. It can be used in both in vivo and in vitro experiments.
In Vivo
Ent-LP 99 has been used in a variety of in vivo experiments. It has been used to study the effects of different drugs on the body, as well as to investigate the effects of different hormones and proteins. It has also been used to study the effects of different environmental factors on the body.
In Vitro
Ent-LP 99 has also been used in a variety of in vitro experiments. It has been used to study the effects of different drugs on cells, as well as to investigate the effects of different hormones and proteins. It has also been used to study the effects of different environmental factors on cells.
Mechanism of Action
Ent-LP 99 is able to interact with a number of proteins and enzymes, and this is thought to be the mechanism by which it exerts its effects. It is thought that the compound binds to specific proteins and enzymes and modulates their activity. This is thought to be the mechanism by which it exerts its biological activity.
Biological Activity
Ent-LP 99 has a range of biological activities. It is thought to have anti-inflammatory, anti-oxidant, and anti-cancer properties. It has also been shown to have anti-bacterial and anti-viral properties.
Biochemical and Physiological Effects
This compound has a range of biochemical and physiological effects. It has been shown to modulate the activity of a number of proteins and enzymes, and this is thought to be the mechanism by which it exerts its biological effects. It has also been shown to modulate the activity of a number of hormones and neurotransmitters, and this is thought to be the mechanism by which it exerts its effects on the body.
Advantages and Limitations for Lab Experiments
Ent-LP 99 has a number of advantages for use in laboratory experiments. It is a highly soluble compound that can be easily synthesized and purified in a laboratory setting. It is also relatively stable, and can be stored for long periods of time without significant degradation. However, it is important to note that this compound is an experimental compound and is not approved for use in humans.
Future Directions
Ent-LP 99 has a number of potential future directions. It has the potential to be used in a variety of in vivo and in vitro experiments to study the effects of different drugs, hormones, and proteins on the body. It could also be used to investigate the effects of different environmental factors on the body. Additionally, it could be used to study the effects of different drugs on cells and to investigate the effects of different hormones and proteins on cells. Furthermore, it could be used to study the effects of different environmental factors on cells. Finally, it could be used to investigate the effects of different drugs on proteins and enzymes, and to study the effects of different hormones and neurotransmitters on the body.
Synthesis Methods
Ent-LP 99 is synthesized through a two-step process. The first step involves the synthesis of this compound from a precursor molecule, which is then followed by a second step in which the compound is purified and isolated. The synthesis of this compound is relatively simple and can be performed in a laboratory setting.
properties
IUPAC Name |
N-[(2S,3R)-2-(4-chlorophenyl)-1-(1,4-dimethyl-2-oxoquinolin-7-yl)-6-oxopiperidin-3-yl]-2-methylpropane-1-sulfonamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H30ClN3O4S/c1-16(2)15-35(33,34)28-22-11-12-24(31)30(26(22)18-5-7-19(27)8-6-18)20-9-10-21-17(3)13-25(32)29(4)23(21)14-20/h5-10,13-14,16,22,26,28H,11-12,15H2,1-4H3/t22-,26+/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LVDRREOUMKACNJ-GJZUVCINSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)N(C2=C1C=CC(=C2)N3C(C(CCC3=O)NS(=O)(=O)CC(C)C)C4=CC=C(C=C4)Cl)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=O)N(C2=C1C=CC(=C2)N3[C@H]([C@@H](CCC3=O)NS(=O)(=O)CC(C)C)C4=CC=C(C=C4)Cl)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H30ClN3O4S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
516.1 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![N-{[5-(2,5-dichlorophenyl)-2-furyl]methyl}-2-ethyl-2H-tetrazol-5-amine](/img/structure/B604886.png)
![N-{[5-(3-chlorophenyl)-2-furyl]methyl}-2-ethyl-2H-tetrazol-5-amine](/img/structure/B604887.png)
![N-{[5-(3-chlorophenyl)-2-furyl]methyl}-2-propyl-2H-tetrazol-5-amine](/img/structure/B604888.png)
![N-{[5-(3-chloro-4-methoxyphenyl)-2-furyl]methyl}-2-propyl-2H-tetrazol-5-amine](/img/structure/B604890.png)
![2-(5-{[4-(methylsulfanyl)benzyl]amino}-1H-tetrazol-1-yl)ethanol](/img/structure/B604892.png)

![N-[1-(4-chlorophenyl)ethyl]-5-methyl-1-phenyl-1H-1,2,3-triazole-4-carboxamide](/img/structure/B604900.png)


![N-(5-chloro-2-pyridinyl)-2-{[4-phenyl-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B604903.png)
![4-[5-({2-oxo-2-[(4-phenyl-1,3-thiazol-2-yl)amino]ethyl}sulfanyl)-1H-tetraazol-1-yl]benzoic acid](/img/structure/B604904.png)